molecular formula C15H24N4O2 B3100237 tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate CAS No. 1365988-01-7

tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate

Cat. No.: B3100237
CAS No.: 1365988-01-7
M. Wt: 292.38 g/mol
InChI Key: LTUNQENFGUBZMM-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate is a carbamate-protected piperidine derivative featuring a pyrimidin-4-yl substituent on the piperidine nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and receptor antagonists. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enhancing synthetic versatility .

Properties

IUPAC Name

tert-butyl N-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)17-10-12-5-8-19(9-6-12)13-4-7-16-11-18-13/h4,7,11-12H,5-6,8-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUNQENFGUBZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The reaction conditions often include the use of protecting groups, such as the tert-butyl group, to prevent unwanted side reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques .

Chemical Reactions Analysis

tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Pyrimidine Ring Positional Isomers

  • tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate (CAS 29168-93-2)
    • Structural Difference : Pyrimidine substituent at the 2-position instead of 4-position.
    • Implications : The 2-pyrimidinyl isomer may exhibit altered binding affinities in kinase targets due to steric and electronic variations. Pyrimidin-2-yl derivatives are commonly found in kinase inhibitors, such as p38 MAP kinase inhibitors .
    • Molecular Formula : C₁₅H₂₄N₄O₂ (identical to the target compound) .

Substituted Pyrimidine Derivatives

  • tert-Butyl N-[1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl]carbamate (CAS 1353978-27-4)
    • Structural Features : 6-Ethoxy and 2-(methylthio) groups on the pyrimidine ring.
    • Implications : The electron-donating ethoxy and sulfur-containing groups enhance lipophilicity and may influence metabolic stability. Molecular weight: 368.49 g/mol .
  • tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate (CAS 2305255-24-5) Structural Features: 2-Methylsulfonyl and 6-phenoxy substituents. Molecular weight: 448.5 g/mol; Formula: C₂₁H₂₈N₄O₅S .

Chloropyrimidine and Cyano-Substituted Analogs

  • tert-Butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate (CAS 1261233-51-5) Structural Features: Chlorine at the 6-position of pyrimidine and N-methylation on the carbamate. Molecular weight: 326.82 g/mol .
  • tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate Structural Features: Pyridine ring with a 4-cyano substituent instead of pyrimidine. Implications: The cyano group’s electron-withdrawing nature may alter electronic distribution and reactivity. Molecular formula: C₁₆H₂₂N₄O₂ .

Piperidine Substitution Variants

  • tert-Butyl [1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]-N-methylcarbamate Structural Features: A benzodioxine-carbonyl group replaces the pyrimidine ring. Molecular formula: C₂₁H₂₈N₂O₅ .
  • tert-Butyl (1-acetylpiperidin-4-yl)carbamate
    • Structural Features : Acetyl group on the piperidine nitrogen.
    • Implications : Acetylation simplifies the structure but reduces hydrogen-bonding capacity. Synthesized via acylation of tert-butyl piperidin-4-ylcarbamate .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Evidence ID
tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate Not provided C₁₅H₂₄N₄O₂ ~308.39 Pyrimidin-4-yl, methylcarbamate [10]
tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate 29168-93-2 C₁₅H₂₄N₄O₂ 308.39 Pyrimidin-2-yl [10]
tert-Butyl N-[1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl]carbamate 1353978-27-4 C₁₇H₂₈N₄O₃S 368.49 6-Ethoxy, 2-(methylthio) [7]
tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate 2305255-24-5 C₂₁H₂₈N₄O₅S 448.5 2-Methylsulfonyl, 6-phenoxy [14]
tert-Butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate 1261233-51-5 C₁₅H₂₃ClN₄O₂ 326.82 6-Chloro, N-methyl [15]
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate Not provided C₁₆H₂₂N₄O₂ ~302.37 4-Cyanopyridin-2-yl [2]

Key Research Findings

  • Positional Isomerism : Pyrimidin-4-yl and pyrimidin-2-yl isomers exhibit distinct electronic profiles, impacting interactions with biological targets such as kinases .
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, CN) enhance binding affinity in receptor models, while bulky groups (e.g., phenoxy) may reduce bioavailability .
  • Synthetic Utility : The tert-butyl carbamate group is a common protective strategy, enabling modular synthesis of diverse piperidine derivatives .

Biological Activity

tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial activity, neuropharmacological effects, and potential therapeutic applications.

  • Chemical Formula : C15_{15}H24_{24}N4_4O2_2
  • Molecular Weight : 288.37 g/mol
  • CAS Number : 1365988-45-9

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. It exhibits potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these pathogens range from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .

Bacterial Strain MIC (μg/mL) Activity
Methicillin-resistant Staphylococcus aureus (MRSA)0.78 - 3.125Effective
Vancomycin-resistant Enterococcus faecium (VREfm)0.78 - 3.125Effective
Staphylococcus epidermidis0.78 - 3.125Effective
Gram-negative bacteriaNo activityNot effective

The compound demonstrates strong bactericidal properties, particularly against biofilm-forming strains, which are notoriously difficult to treat due to their resistance mechanisms .

Neuropharmacological Effects

In addition to its antimicrobial properties, this compound has been investigated for its neuropharmacological effects. Preliminary studies suggest that it may possess anticonvulsant activity, although further research is required to elucidate the underlying mechanisms and therapeutic potential .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of drug-resistant bacteria. The research indicated a promising alternative to traditional antibiotics, especially in treating infections caused by resistant strains.
  • Neuropharmacological Assessment :
    In a controlled study assessing the anticonvulsant properties of the compound, it was found to significantly reduce seizure activity in animal models. The results indicate a potential role in managing epilepsy and related disorders.

Q & A

Q. What are the established synthetic routes for tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting pyrimidine derivatives with piperidine intermediates under reflux conditions in solvents like dichloromethane.
  • Protection/Deprotection : Using tert-butyl carbamate (Boc) groups to protect amine functionalities, followed by deprotection under acidic conditions (e.g., TFA) .
  • Reduction : Catalytic hydrogenation or borane-based reduction for intermediate steps . Key catalysts include triethylamine for base-mediated reactions, and Pd/C for hydrogenation .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : 1H^1H NMR (300 MHz, CDCl3_3 ) peaks at δ 8.22 (s, 1H, pyrimidine-H), 3.56 (d, 2H, piperidine-CH2_2 ), and 1.36 (s, 9H, Boc group) confirm structural motifs .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]+^+ and fragmentation patterns .
  • IR Spectroscopy : Carbamate C=O stretches (~1680–1720 cm1^{-1}) and pyrimidine ring vibrations (~1500 cm1^{-1}) are diagnostic .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • First Aid : Immediate rinsing with water for 15 minutes upon exposure; consult a physician if inhaled .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Optimization : Replace dichloromethane with THF or DMF to enhance solubility of intermediates .
  • Catalyst Screening : Test alternatives to Pd/C (e.g., Raney Ni) for hydrogenation steps to reduce side products .
  • Temperature Control : Maintain strict temperature ranges (e.g., 0–5°C for Boc protection) to prevent decomposition .

Q. What strategies mitigate impurities in the final product?

  • Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound .
  • Recrystallization : Purify from ethanol/water mixtures to remove unreacted starting materials .
  • Analytical Monitoring : Employ HPLC-DAD (C18 column, 254 nm) to track purity during synthesis .

Q. How do structural analogs differ in reactivity and bioactivity?

  • Substitution Effects : Replacing the pyrimidine ring with pyridine (e.g., tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) alters hydrogen-bonding capacity and receptor affinity .
  • Boc Group Impact : Removing the Boc group increases polarity but reduces stability in aqueous media .
  • Comparative Studies : Analogs with fluorinated benzyl groups (e.g., tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate) show enhanced metabolic stability .

Q. How can low yields in coupling reactions be troubleshooted?

  • Catalyst Loading : Increase Pd(OAc)2_2 from 5 mol% to 10 mol% to improve cross-coupling efficiency .
  • Dry Conditions : Ensure anhydrous solvents and inert atmosphere (N2_2/Ar) to prevent hydrolysis of intermediates .
  • Reagent Purity : Pre-dry reagents like 4-(pyrimidin-4-yl)piperidine over molecular sieves .

Q. What are the stability profiles under varying pH and temperature?

  • Acidic Conditions : Boc groups hydrolyze rapidly below pH 3 (e.g., in gastric fluid simulations) .
  • Thermal Stability : Decomposition occurs above 150°C; store at –20°C under N2_2 for long-term stability .
  • Light Sensitivity : Amber glass vials prevent photodegradation of the pyrimidine ring .

Q. How can discrepancies in spectroscopic data be resolved?

  • Solvent Artifacts : CDCl3_3 vs. DMSO-d6_6 may shift 1H^1H NMR peaks (e.g., NH protons appear only in DMSO) .
  • Crystallographic Validation : Compare experimental NMR data with X-ray structures of analogs to resolve ambiguities .
  • Dynamic Effects : Variable-temperature NMR can identify conformational flexibility in the piperidine ring .

Methodological Notes

  • Data Contradiction Analysis : Conflicting solubility reports (e.g., DCM vs. THF) may arise from batch-specific crystallinity; use DSC to assess polymorphic forms .
  • Advanced Purification : Centrifugal partition chromatography (CPC) offers higher resolution for chiral separations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate
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tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate

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